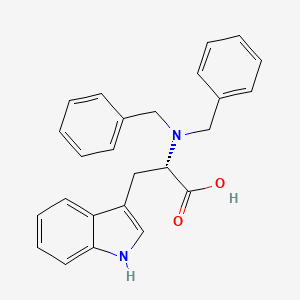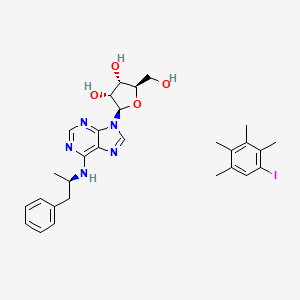![molecular formula C8H4O4S4 B12828011 [2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of dithiolylidene derivatives This compound is characterized by its unique structure, which includes two dithiolylidene rings connected by a biaryl linkage and carboxylic acid groups at the 4,4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of the Dithiolylidene Rings: The dithiolylidene rings can be synthesized through the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions.
Coupling of the Dithiolylidene Rings: The two dithiolylidene rings are then coupled using a biaryl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated dithiolylidene precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its ability to form charge-transfer complexes.
Materials Science: Employed in the development of semiconducting materials and conductive polymers.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
作用機序
The mechanism of action of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its ability to form charge-transfer complexes with electron-accepting materials. This is facilitated by the conjugated system of the dithiolylidene rings, which allows for efficient charge transfer. The molecular targets and pathways involved include interactions with semiconducting crystals and the formation of conductive pathways in electronic devices.
類似化合物との比較
Similar Compounds
Dibenzotetrathiafulvalene: Another dithiolylidene derivative with similar electronic properties.
Tetrathiafulvalene: Known for its use in organic electronics and materials science.
Bis(ethylenedithio)tetrathiafulvalene: Used in the development of organic superconductors.
Uniqueness
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to its specific biaryl linkage and carboxylic acid groups, which provide additional functionalization options and enhance its solubility and processability in various applications.
特性
分子式 |
C8H4O4S4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
(2Z)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7- |
InChIキー |
FGYHNTCTNVUNTF-FPLPWBNLSA-N |
異性体SMILES |
C1=C(S/C(=C\2/SC=C(S2)C(=O)O)/S1)C(=O)O |
正規SMILES |
C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
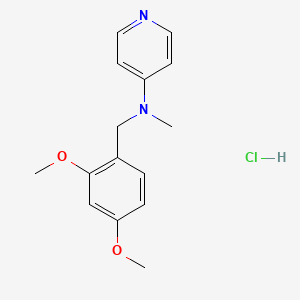

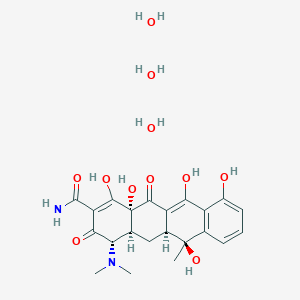
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)
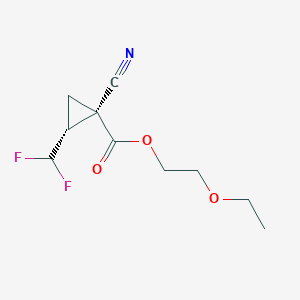
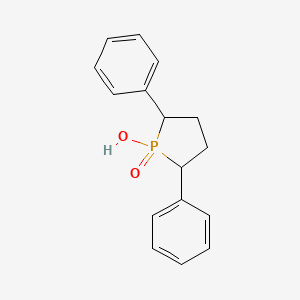
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)

